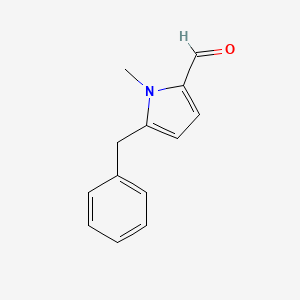
5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-1-methyl-1H-pyrrole-2-carbaldehyde (5-BMPC) is a chemical compound belonging to the pyrrole family. It is a colorless, water-soluble, crystalline solid that is used in organic synthesis and as an intermediate in the production of pharmaceuticals. 5-BMPC is also known as 5-benzyl-2-methyl-1H-pyrrole-3-carboxaldehyde. The compound is an important intermediate for the synthesis of pharmaceuticals, such as antifungals and anti-inflammatory drugs.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde involves the condensation of benzylamine with 2-acetyl-1-methylpyrrole followed by oxidation of the resulting intermediate to yield the desired product.
Starting Materials
Benzylamine, 2-acetyl-1-methylpyrrole, Sodium periodate, Sodium bicarbonate, Methanol, Wate
Reaction
Step 1: Dissolve 2-acetyl-1-methylpyrrole (1.0 g, 7.5 mmol) in methanol (10 mL) and add benzylamine (1.2 g, 11.3 mmol) to the solution. Stir the mixture at room temperature for 24 hours., Step 2: Add sodium bicarbonate (1.0 g) to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 3: Dissolve the crude product in methanol (10 mL) and add sodium periodate (1.5 g, 7.0 mmol) to the solution. Stir the mixture at room temperature for 2 hours., Step 4: Add water (10 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a yellow solid.
Wirkmechanismus
The mechanism of action of 5-BMPC is not well understood. However, it is believed that the compound acts as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. The compound is thought to function as a nucleophile, reacting with electrophilic species to form covalent bonds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-BMPC are not well understood. However, the compound has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and natural products. It is believed that the compound may have some effect on the body, but further research is needed to determine the exact biochemical and physiological effects of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 5-BMPC in laboratory experiments is its water solubility, which allows for easy purification and recrystallization. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is sensitive to light and air, and can be easily oxidized. Additionally, the compound is toxic and should be handled with care.
Zukünftige Richtungen
The future directions for 5-BMPC research include further investigation of its mechanism of action and biochemical and physiological effects. Additionally, further research could be done on the synthesis of pharmaceuticals, agrochemicals, and natural products using the compound as an intermediate. Further research could also be done on the stability of the compound and its sensitivity to light and air. Finally, research could be done on the safety and toxicity of the compound and its potential applications in medicine.
Wissenschaftliche Forschungsanwendungen
5-BMPC is used in scientific research as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of antifungal agents, such as fluconazole and itraconazole, and anti-inflammatory drugs, such as diclofenac and naproxen. 5-BMPC has also been used in the synthesis of a variety of agrochemicals, such as insecticides and herbicides, and in the synthesis of natural products, such as terpenes and alkaloids.
Eigenschaften
IUPAC Name |
5-benzyl-1-methylpyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-12(7-8-13(14)10-15)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUMBMUENPXDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

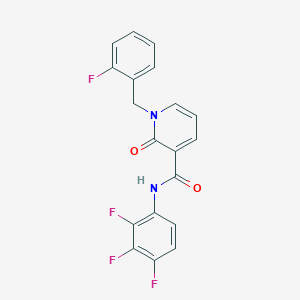
![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2458538.png)
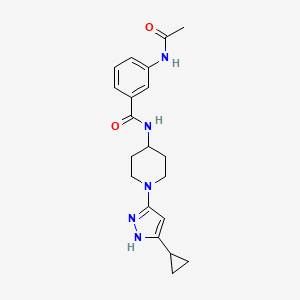
![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2458545.png)
![2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole](/img/structure/B2458549.png)
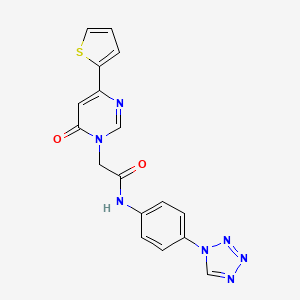
![3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2458551.png)
![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2458552.png)

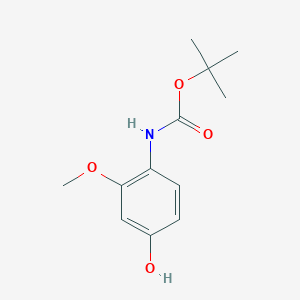
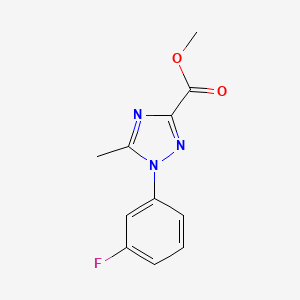
![Methyl[2-(phenylamino)ethyl]amine](/img/structure/B2458556.png)
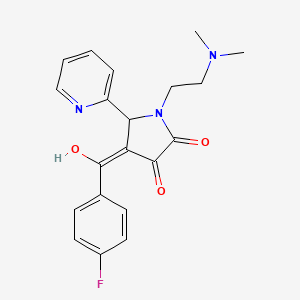
![4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2458558.png)